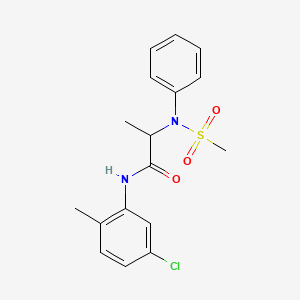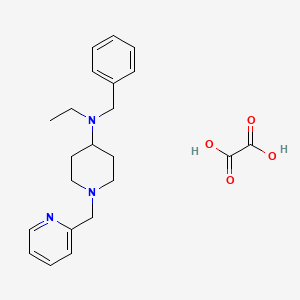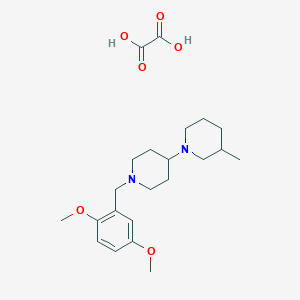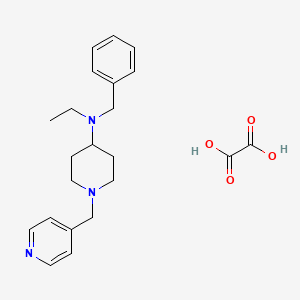
N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CMMPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CMMPA belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins.
Wirkmechanismus
The mechanism of action of CMMPA involves its ability to inhibit the activity of proteases, which are enzymes that break down proteins. By blocking the activity of specific proteases, CMMPA can prevent the breakdown of proteins involved in various disease processes, such as tumor invasion and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMPA depend on the specific proteases that it inhibits. In cancer research, CMMPA has been shown to inhibit the activity of matrix metalloproteinases, which are proteases involved in tumor invasion and metastasis. In HIV research, CMMPA has been shown to inhibit the activity of the HIV-1 protease enzyme, which is necessary for viral maturation. In Alzheimer's disease research, CMMPA has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMMPA in lab experiments is its specificity for certain proteases, which allows for targeted inhibition of specific disease processes. However, one limitation of using CMMPA in lab experiments is its potential toxicity, as protease inhibition can have unintended consequences on normal cellular processes.
Zukünftige Richtungen
For research on CMMPA include further investigation of its potential therapeutic properties in the treatment of cancer, HIV, and Alzheimer's disease. Additionally, research could focus on developing more specific protease inhibitors based on the structure of CMMPA, as well as exploring the potential use of CMMPA in combination with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
CMMPA has been studied for its potential therapeutic properties in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In cancer research, CMMPA has been shown to inhibit the growth of tumor cells by blocking the activity of proteases involved in tumor invasion and metastasis. In HIV research, CMMPA has been shown to inhibit the replication of the virus by blocking the activity of the protease enzyme necessary for viral maturation. In Alzheimer's disease research, CMMPA has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-9-10-14(18)11-16(12)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOLEDQPGDETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974244.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3974251.png)

![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3974263.png)
![4,4'-[(5-iodo-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974277.png)
![4,5-dichloro-2-[(dibenzylamino)carbonyl]benzoic acid](/img/structure/B3974289.png)
![1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3974309.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3974315.png)


![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974332.png)
![[4-(4-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974339.png)

